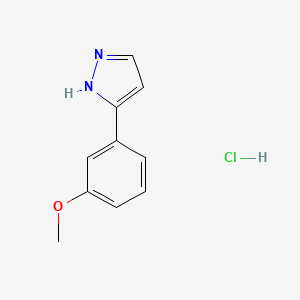
3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocyclic compounds that have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride typically involves the reaction of 2-aminobenzamide with ethyl glyoxalate under acidic conditions to form the quinazolinone core. This intermediate is then reacted with ethylenediamine to introduce the aminoethyl group. The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to improve yields and reduce reaction times . These methods are scalable and can be optimized for large-scale production.
化学反応の分析
Types of Reactions
3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles to form new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It has shown promise as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells. Additionally, it can bind to receptors and modulate their activity, resulting in various pharmacological effects .
類似化合物との比較
Similar Compounds
- 2-(2-Aminoethyl)quinazolin-4-one
- 3-Benzyl-2-(4-chlorophenyl)quinazolin-4-one
- 2,3-Disubstituted quinazolin-4(3H)-ones
Uniqueness
3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride is unique due to its specific aminoethyl substitution, which imparts distinct biological activities compared to other quinazolinone derivatives. This substitution enhances its potential as an antimicrobial and anticancer agent, making it a valuable compound for further research and development .
特性
IUPAC Name |
3-(2-aminoethyl)quinazolin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c11-5-6-13-7-12-9-4-2-1-3-8(9)10(13)14;/h1-4,7H,5-6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUERNFPZJVRVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B7982918.png)

![[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B7982931.png)

![2-[4-(Carboxymethyl)piperidin-4-yl]acetic acid;hydrochloride](/img/structure/B7982936.png)

![1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione](/img/structure/B7982949.png)


![(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine;dihydrochloride](/img/structure/B7982975.png)

![2-Imidazo[2,1-b][1,3]thiazol-6-ylpropanoic acid;hydrochloride](/img/structure/B7982985.png)


